4,4-Difluorocyclohexanecarbaldehyde oxime
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Overview
Description
4,4-Difluorocyclohexanecarbaldehyde oxime is a chemical compound with the molecular formula C7H11F2NO and a molecular weight of 163.17 g/mol . This compound is part of the oxime family, which are characterized by the presence of a hydroxylamine functional group attached to a carbon atom of an aldehyde or ketone. Oximes are known for their versatility in organic synthesis and their applications in various fields such as medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
4,4-Difluorocyclohexanecarbaldehyde oxime can be synthesized through the condensation of 4,4-difluorocyclohexanecarbaldehyde with hydroxylamine . The reaction typically occurs under mild conditions, often in the presence of an acid catalyst to facilitate the formation of the oxime bond. The reaction can be represented as follows:
4,4-Difluorocyclohexanecarbaldehyde+Hydroxylamine→4,4-Difluorocyclohexanecarbaldehyde oxime+Water
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would likely be optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and reaction time .
Chemical Reactions Analysis
Types of Reactions
4,4-Difluorocyclohexanecarbaldehyde oxime can undergo various chemical reactions, including:
Oxidation: Oximes can be oxidized to nitriles or nitro compounds.
Reduction: Reduction of oximes can yield amines.
Substitution: Oximes can participate in substitution reactions, particularly in the formation of heterocycles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Catalysts like transition metals (e.g., palladium) can facilitate substitution reactions.
Major Products
Oxidation: Nitriles or nitro compounds.
Reduction: Amines.
Substitution: Various heterocyclic compounds.
Scientific Research Applications
4,4-Difluorocyclohexanecarbaldehyde oxime has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4,4-difluorocyclohexanecarbaldehyde oxime involves its ability to form stable complexes with various molecular targets. The oxime group can interact with metal ions or other electrophilic species, facilitating reactions such as nucleophilic addition or substitution . The molecular pathways involved may include the formation of intermediates that can undergo further transformations, leading to the desired products .
Comparison with Similar Compounds
Similar Compounds
Cyclohexanecarbaldehyde oxime: Similar structure but without the fluorine atoms.
4-Fluorocyclohexanecarbaldehyde oxime: Contains only one fluorine atom.
Cyclohexanone oxime: Lacks the aldehyde group but has a similar oxime functionality.
Uniqueness
4,4-Difluorocyclohexanecarbaldehyde oxime is unique due to the presence of two fluorine atoms, which can significantly influence its chemical reactivity and physical properties. The fluorine atoms can enhance the compound’s stability and alter its electronic characteristics, making it a valuable intermediate in various synthetic applications .
Properties
IUPAC Name |
N-[(4,4-difluorocyclohexyl)methylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F2NO/c8-7(9)3-1-6(2-4-7)5-10-11/h5-6,11H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXGWUZQLJPCJOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C=NO)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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